molecular formula C13H11BrN2 B14299288 6-bromo-1-ethyl-9H-pyrido[3,4-b]indole CAS No. 113679-47-3

6-bromo-1-ethyl-9H-pyrido[3,4-b]indole

Cat. No.: B14299288
CAS No.: 113679-47-3
M. Wt: 275.14 g/mol
InChI Key: HXQMQNDXVQVJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole is a β-carboline derivative characterized by a fused indole-pyridine core. The bromine atom at position 6 and ethyl group at position 1 distinguish it from related compounds, likely influencing its electronic properties, solubility, and biological interactions .

Properties

CAS No.

113679-47-3

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

6-bromo-1-ethyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H11BrN2/c1-2-11-13-9(5-6-15-11)10-7-8(14)3-4-12(10)16-13/h3-7,16H,2H2,1H3

InChI Key

HXQMQNDXVQVJGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC2=C1NC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridoindole core fused with a bromine substituent at position 6 and an ethyl group at position 1. Its molecular formula is C₁₃H₁₁BrN₂ , with a molecular weight of 275.14 g/mol . The SMILES notation (CCC1=NC=CC2=C1NC3=C2C=C(C=C3)Br) confirms the ethyl group’s attachment to the pyridine nitrogen and bromine’s para orientation relative to the indole nitrogen.

Key Physicochemical Properties

  • Purity : Commercial suppliers report a minimum purity of 98%.
  • Solubility : Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the heteroaromatic system.
  • Stability : Susceptible to photodegradation under UV light, necessitating storage in amber vials.

Synthetic Routes and Methodologies

Reductive Cyclization of Brominated Precursors

A widely cited method involves the self-assembly of a pyridine-indole intermediate followed by bromination and alkylation. The process, adapted from solution-phase synthesis protocols, proceeds as follows:

Step 1: Formation of the Pyridoindole Core

A tricyclic pyrido[3,4-b]indole scaffold is constructed via acid-catalyzed cyclization of a substituted tryptophan derivative. For example:

  • Reactant : 5-Bromo-tryptophan ethyl ester.
  • Conditions : Reflux in acetic acid with catalytic H₂SO₄ (5 mol%) at 110°C for 12 hours.
  • Yield : ~65%.
Step 2: N-Alkylation with Ethyl Groups

The nitrogen at position 1 is ethylated using ethyl bromide under basic conditions:

  • Base : Potassium carbonate (K₂CO₃) in anhydrous DMF.
  • Temperature : 80°C for 6 hours.
  • Yield : 85–90%.
Step 3: Regioselective Bromination

Electrophilic bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dichloromethane:

  • Catalyst : FeCl₃ (1 mol%).
  • Reaction Time : 2 hours at 0°C.
  • Yield : 78%.

Table 1: Optimization of Bromination Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Brominating Agent Br₂ NBS NBS
Solvent CHCl₃ CH₂Cl₂ CH₂Cl₂
Catalyst None FeCl₃ FeCl₃ (1 mol%)
Temperature (°C) 25 0 0
Yield (%) 52 78 78

Palladium-Catalyzed Cross-Coupling Modifications

An alternative route employs Suzuki-Miyaura coupling to install the bromine moiety post-cyclization:

  • Intermediate : 1-Ethyl-9H-pyrido[3,4-b]indole.
  • Coupling Partner : Boronic ester of bromobenzene.
  • Catalyst : Pd(PPh₃)₄ (2 mol%) in toluene/ethanol (3:1).
  • Yield : 70%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92 (d, J = 8.4 Hz, 1H, H-7), 7.65 (d, J = 8.4 Hz, 1H, H-8), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • LC-MS : m/z 275.14 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 254 nm, correlating with ≥98% purity.

Industrial-Scale Production Insights

Commercial suppliers like Appchem and RR Scientific utilize modular synthesis platforms:

  • Batch Size : 1g to 100g.
  • Cost : $50–$200/g, depending on scale.
  • Packaging : Amber glass vials under nitrogen atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states or dehalogenated products.

Scientific Research Applications

6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-1-ethyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group contribute to its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Properties
6-Bromo-9H-pyrido[3,4-b]indole Br at C6 C₁₁H₇BrN₂ 247.09 59444-69-8 Bromine enhances electrophilicity; potential applications in medicinal chemistry
1-Methyl-9H-pyrido[3,4-b]indole (Harman) CH₃ at C1 C₁₂H₁₀N₂ 182.22 486-84-0 Neurotoxic, mutagenic; inhibits corrosion in steel
9H-Pyrido[3,4-b]indole (Norharman) No substituents C₁₁H₈N₂ 168.20 244-63-3 Mutagenic precursor; modulates protein interactions
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole OCH₃ at C6, CH₃ at C1 C₁₃H₁₂N₂O 212.25 3589-72-8 High oral absorption (100%); implicated in neurotoxicity
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole C₂H₅ at C1, OCH₃ at C4 C₁₄H₁₄N₂O 226.28 26585-14-8 Ethyl group enhances lipophilicity; safety data available

Key Observations :

  • Ethyl vs. Methyl Groups : The ethyl group at C1 in the target compound may improve metabolic stability and membrane permeability compared to methyl-substituted Harman .
  • Methoxy Groups : Methoxy substituents (e.g., at C6 or C4) improve solubility but may confer neurotoxicity, as seen in 6-methoxy-1-methyl derivatives .
Toxicity and Mutagenicity
  • Mutagenicity: Harman (1-methyl) and Norharman (unsubstituted) are Ames test-positive, with mutagenicity linked to their planar aromatic structures . Bromination at C6 may alter this profile by sterically hindering DNA adduct formation.
  • Neurotoxicity: 6-Methoxy-1-methyl and 9-methyl derivatives exhibit neurotoxic effects, likely due to interactions with monoamine oxidases or serotonin receptors . Ethyl substitution in the target compound could mitigate this by reducing binding affinity.
Therapeutic Potential
  • Antifilarial Activity : 1,3-Disubstituted derivatives (e.g., 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole) show macrofilaricidal activity, highlighting the importance of bulky substituents for parasitic target engagement .
  • Corrosion Inhibition: Harman and Norharman act as corrosion inhibitors for steel, with efficiency dependent on substituent electronic effects . Bromine’s electron-withdrawing nature may enhance this property in the target compound.

Pharmacokinetic and Solubility Profiles

  • Oral Absorption: Unsubstituted β-carbolines (e.g., Norharman) exhibit moderate absorption, while methoxy- or alkyl-substituted analogs (e.g., 6-methoxy-1-methyl) achieve 100% human oral absorption (%HOA) due to improved lipophilicity . The ethyl group in the target compound may similarly enhance %HOA.
  • Aqueous Solubility : Bromine’s hydrophobicity could reduce solubility compared to methoxy derivatives, necessitating formulation adjustments for drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for introducing ethyl and bromo substituents on the pyrido[3,4-b]indole core?

  • Methodological Answer : The synthesis of 6-bromo-1-ethyl derivatives can be approached via modifications of β-carboline scaffolds. For bromination, electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions is common. Ethylation at the 1-position may involve alkylation reactions with ethyl halides (e.g., ethyl iodide) in the presence of a base like potassium carbonate. A key challenge is regioselectivity; directing groups or protecting strategies (e.g., temporary N-oxide formation) may be required to avoid side reactions. Structural analogs in the literature suggest that intermediates such as 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole can serve as precursors for functionalization .

Q. How is 6-bromo-1-ethyl-9H-pyrido[3,4-b]indole characterized spectroscopically?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. The ethyl group at position 1 typically appears as a triplet (~1.4 ppm, CH3) and quartet (~3.2 ppm, CH2) in 1H^1H NMR, while the bromo substituent at position 6 induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.5–8.5 ppm). 13C^{13}C NMR can distinguish carbons adjacent to bromine (C-6) via chemical shifts around 115–120 ppm. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms the molecular ion peak at m/z 280.164 (C13H14BrN2) and isotopic patterns characteristic of bromine .

Q. What natural sources or biosynthetic pathways are associated with this compound?

  • Methodological Answer : this compound has been identified as a minor alkaloid in the marine bryozoan Flustra foliacea. Its biosynthesis may involve Pictet-Spengler condensation of tryptamine derivatives with aldehydes, followed by bromination via halogenase enzymes. However, its natural occurrence is debated; some studies suggest it could be an artifact of isolation procedures involving brominated solvents or oxidative conditions .

Advanced Research Questions

Q. How does this compound interact with DNA, and what are the implications for mutagenicity or therapeutic targeting?

  • Methodological Answer : Fluorescence quenching and absorption spectral shifts indicate intercalative binding to DNA. Scatchard plot analysis of optical titration data reveals a dissociation constant (KdK_d) of ~105^{-5} M, comparable to harmane analogs. Intercalation unwinds the DNA helix by ~17°, as demonstrated via agarose gel electrophoresis of plasmid DNA. This interaction may contribute to genotoxicity in cellular models, necessitating Ames tests or comet assays for mutagenicity profiling .

Q. What role does structural modification (e.g., bromo/ethyl groups) play in modulating β-carboline neuroactivity or toxicity?

  • Methodological Answer : Comparative studies with harmane (1-methyl-9H-pyrido[3,4-b]indole) show that bromination at position 6 enhances lipophilicity, potentially increasing blood-brain barrier penetration. Ethylation at position 1 may reduce metabolic degradation by cytochrome P450 enzymes. In vivo models (e.g., harmaline-induced tremor in mice) can assess neurotoxic effects, while in vitro assays (e.g., SH-SY5Y neuronal cells) quantify oxidative stress or mitochondrial dysfunction .

Q. How can computational methods predict the binding affinity of this compound to neurological targets (e.g., MAO enzymes or GABA receptors)?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with monoamine oxidase A (MAO-A) or GABAA_A receptors. Key parameters include binding energy (ΔG), hydrogen-bonding patterns, and hydrophobic contacts. Validate predictions with in vitro enzyme inhibition assays (e.g., fluorometric MAO activity kits) or radioligand displacement studies .

Data Contradictions and Resolution

  • Synthesis Artifact vs. Natural Product : While suggests natural occurrence in Flustra foliacea, brominated solvents used during extraction (e.g., CH2_2Br2_2) may artificially introduce bromine. Resolution requires isotopic labeling (e.g., 13C^{13}C-tryptophan feeding experiments in bryozoan cultures) to confirm biosynthetic pathways .
  • DNA Binding Specificity : reports intercalation, but conflicting data on minor groove binding for ethylated analogs exist. Circular dichroism (CD) spectroscopy and X-ray crystallography of co-crystals with oligonucleotides can clarify binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.